molecular formula C18H19N3S B2839454 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole CAS No. 138883-67-7

2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole

Cat. No.: B2839454
CAS No.: 138883-67-7
M. Wt: 309.43
InChI Key: YDAPXESWLAXTBC-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a cyclohexyl group modified by a phenylsulfanyl moiety. The benzotriazole scaffold is well-documented for its UV-absorbing properties, catalytic roles, and applications in organic synthesis .

Properties

IUPAC Name

2-(1-phenylsulfanylcyclohexyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-3-9-15(10-4-1)22-18(13-7-2-8-14-18)21-19-16-11-5-6-12-17(16)20-21/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAPXESWLAXTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(N2N=C3C=CC=CC3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 1-phenylsulfanylcyclohexane with benzotriazole under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or acetonitrile are commonly used .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale reactions in batch or continuous flow reactors. The use of micro-channel reactors has been reported to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole moiety .

Scientific Research Applications

2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Benzotriazole Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous benzotriazole derivatives:

Compound Substituent Key Properties Applications References
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole Cyclohexyl-phenylsulfanyl Enhanced steric hindrance; sulfur-mediated electronic effects Potential UV stabilizer, catalyst support
2-(2'-Hydroxyphenyl)benzotriazole 2'-Hydroxyphenyl Strong UV absorption (λmax ~340 nm); intramolecular hydrogen bonding UV filters, polymer stabilizers
1-[4-Morpholinyl(phenyl)methyl]-1H-benzotriazole Morpholinyl-phenylmethyl Improved solubility in polar solvents; basic nitrogen center Pharmaceutical intermediates
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate Ethyl ester-phenylformamido Bifunctional reactivity (ester + amide); chiral center Asymmetric synthesis

Key Findings:

UV Absorption : Unlike 2-(2'-hydroxyphenyl)benzotriazole (a commercial UV absorber), the target compound lacks the hydroxyl group critical for intramolecular hydrogen bonding and UV stabilization . Its phenylsulfanyl group may instead enhance thermal stability but reduce UV-shielding efficiency.

Solubility : The morpholinyl derivative () exhibits higher polarity due to its morpholine ring, improving aqueous solubility compared to the hydrophobic cyclohexyl-phenylsulfanyl group in the target compound .

Synthetic Utility : The ethyl ester derivative () demonstrates dual reactivity (amide/ester), making it versatile in multicomponent reactions, whereas the target compound’s bulky substituent may limit its use in sterically demanding reactions .

Structural and Electronic Analysis

  • Electronic Effects : The sulfur atom in the phenylsulfanyl group introduces electron-withdrawing character, which may lower the benzotriazole core’s electron density, altering its coordination behavior in metal-catalyzed reactions.

Biological Activity

2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antiparasitic properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

This structure includes a benzotriazole ring and a phenylsulfanyl group attached to a cyclohexyl moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the benzotriazole scaffold exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of benzotriazole demonstrate good antibacterial effects against pathogens such as Escherichia coli and Bacillus subtilis.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BB. subtilis25
Compound CPseudomonas fluorescens15

The presence of bulky hydrophobic groups in certain derivatives enhances their antimicrobial potency, likely due to improved membrane penetration and interaction with bacterial cell walls .

Antifungal Activity

Benzotriazole derivatives also exhibit antifungal properties. For example, compounds have been synthesized that show effective inhibition against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 12.5 to 25 μg/ml.

Table 2: Antifungal Activity of Benzotriazole Derivatives

CompoundFungal StrainMIC (μg/ml)
Compound DCandida albicans12.5
Compound EAspergillus niger25

The introduction of electron-withdrawing groups on the benzotriazole ring has been shown to increase antifungal activity significantly .

Antiparasitic Potential

Recent studies have indicated that certain benzotriazole derivatives possess antiparasitic activity. Specifically, a derivative was tested against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms.

Case Study: Antiparasitic Activity

In vitro tests revealed that at a concentration of 50 μg/mL, the compound reduced the number of viable epimastigotes by approximately 64%. Furthermore, it exhibited an even greater effect on trypomastigotes, with a mortality rate exceeding 95% at the same concentration. This suggests that modifications to the benzotriazole structure can enhance its efficacy against parasitic infections .

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